molecular formula C15H11ClN2O3 B5719593 (2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide

(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B5719593
M. Wt: 302.71 g/mol
InChI Key: IMWQSTGYMOOOIG-BJMVGYQFSA-N
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Description

(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It features a conjugated system with a double bond between the second and third carbon atoms, and it has both a nitro group and a chloro group attached to its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2-nitrobenzaldehyde.

    Formation of Schiff Base: 4-chloroaniline reacts with 2-nitrobenzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The amine is acylated using acryloyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of aromatic compounds with biological molecules.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.

    (2E)-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chloro group in (2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide can influence its reactivity and interactions compared to its analogs with different substituents

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-12-6-8-13(9-7-12)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWQSTGYMOOOIG-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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